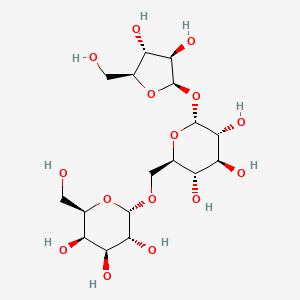
2-(Hydroxymethyl)-3-methylphenol
Vue d'ensemble
Description
2-(Hydroxymethyl)-3-methylphenol is a chemical compound that contains a hydroxymethyl group, which consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH) . This group can enhance the drug’s interaction with the active site, and it can be employed as an intermediary in synthesizing other therapeutic agents .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. For instance, it can be synthesized by the Petasis reaction . Another method involves a base-catalyzed multiple-addition reaction between acetaldehyde and 3 equivalents of formaldehyde to give pentaerythrose, followed by a Cannizzaro reaction with a fourth equivalent of formaldehyde to give the final product plus formate ion .Molecular Structure Analysis
The molecular structure of this compound can be determined using various techniques. For instance, the optimization of the most stable molecular structure of 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol was performed by the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For example, the reaction pathways of 5-hydroxymethylfurfural (HMF) derived humins form either through a ring opening mechanism and/or through substitution at the α or β position via nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be influenced by the presence of the hydroxymethyl group. This group can result in more active compounds than the parent drug as well as increase the water solubility of poorly soluble drugs .Applications De Recherche Scientifique
Proxies for Plant Biomass
- Methoxyphenols, including derivatives similar to 2-(Hydroxymethyl)-3-methylphenol, are used as proxies for terrestrial biomass. They assist in studying chemical changes in lignin during hydrothermal alteration. For example, the pyrolysis of 2-methoxyphenol leads to products like 1,2-dihydroxybenzene, 2-methylphenol, and phenol, indicating demethylation processes (Vane & Abbott, 1999).
Analytical Chemistry Applications
- This compound is involved in studies using Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Proton Transfer Reaction Mass Spectrometry (PTR-MS) for analyzing air compounds. These methods are crucial for identifying and quantifying various organic compounds in the atmosphere (Wang, Španěl, & Smith, 2004).
Antioxidant Properties
- Research on 2-isobornyl-6-methylphenol derivatives, which are structurally related to this compound, highlights their antioxidant properties. These derivatives have shown potential in various in vitro models, suggesting their use in pharmaceutical and nutraceutical applications (Buravlev, Fedorova, Shevchenko, & Kutchin, 2019).
Molecular Structure Studies
- Studies on hydrogen-bonded assemblies of 2,6-bis(hydroxymethyl)phenol derivatives, including 2,6-bis(hydroxymethyl)-4-methylphenol, contribute to understanding molecular interactions and structures in organic chemistry. These insights are valuable for designing new molecular systems with specific properties (Masci & Thuéry, 2002).
Photodegradation Studies
- The impact of UV radiation on the spectral properties of aqueous solutions of 2,6-di(hydroxymethyl)-4-methylphenol has been investigated. This research is significant for understanding the stability and behavior of such compounds under different environmental conditions (Fedorova & Sokolova, 2022).
Synthesis and Reactions
- Research on synthesizing various derivatives of this compound provides insights into optimizing chemical reactions and developing new synthetic methods. Such studies are fundamental to advancing organic synthesis techniques (Jing-fen, 2003).
Safety and Hazards
Orientations Futures
The future directions for the study and application of 2-(Hydroxymethyl)-3-methylphenol are promising. For instance, paired electrolysis and highly efficient electrocatalysts are two viable strategies to address the limitations of the electrocatalytic conversion of HMF . Furthermore, as petroleum-based resources continue to be exhausted, the increased utilization of renewable feedstock has attracted scientific and industrial attention .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with enzymes such asSerine Hydroxymethyltransferase 2 (SHMT2) . SHMT2 is a key enzyme in serine metabolism, catalyzing the reversible transition from serine to glycine . This enzyme plays a crucial role in cell growth and regulation of the redox and epigenetic states of cells .
Mode of Action
This could result in changes to the metabolic pathways in which the enzyme is involved .
Biochemical Pathways
If we consider its potential interaction with shmt2, it could influence theserine metabolism pathway . This pathway is significant for cell proliferation and is associated with cancer progression .
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetic properties could provide some insight . For instance, the compound TRIS (hydroxymethyl) aminomethane has been found to exhibit two-compartment characteristics in healthy volunteers, with a half-life at the beta phase of 44 minutes . The total body clearance of TRIS was 1.8 liters/h/kg, and the oral bioavailability was 90% .
Result of Action
Based on the potential interaction with shmt2, it could influence cell proliferation and tumor growth .
Action Environment
It is known that environmental conditions can significantly impact the activity and stability of many chemical compounds . Factors such as pH, temperature, and the presence of other compounds could potentially influence the action of 2-(Hydroxymethyl)-3-methylphenol.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-3-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-3-2-4-8(10)7(6)5-9/h2-4,9-10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMOYKYFKJGWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



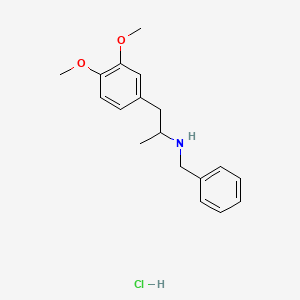
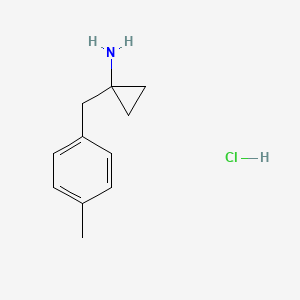

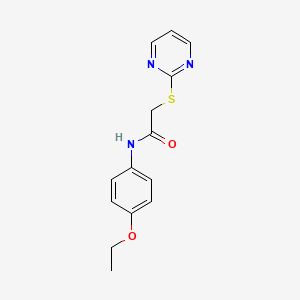

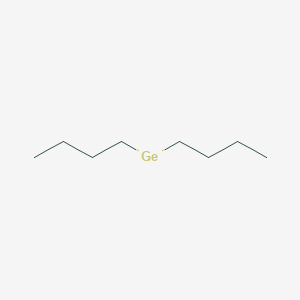
![(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B3122009.png)
![5,8-Dioxa-2-azaspiro[3.4]octane](/img/structure/B3122016.png)
![9H-Tribenzo[b,d,f]azepine](/img/structure/B3122018.png)

![N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-phthalamic acid](/img/structure/B3122024.png)
